molecular formula C19H21N5O2S B6441901 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549020-92-8

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441901
CAS No.: 2549020-92-8
M. Wt: 383.5 g/mol
InChI Key: PNRDTOZYGZITJO-UHFFFAOYSA-N
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Description

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide (CAS 2549050-62-4) is a complex heterocyclic compound of significant interest in medicinal chemistry research. With a molecular formula of C19H21N5O2S and a molecular weight of 383.47 g/mol, this molecule features a unique hybrid architecture that combines a benzothiazole 1,1-dioxide moiety with a diazepane ring and a cyclopropylpyrimidine group . This specific structure is designed to confer favorable pharmacological properties; the diazepane ring is known to enhance solubility and bioavailability, while the benzothiazole core is a privileged scaffold in drug discovery for its ability to modulate diverse biological targets . Preclinical research suggests this compound may exhibit potent and selective inhibitory activity against specific enzymes or receptors . Its structural profile indicates potential for interacting with key signaling pathways, making it a promising candidate for investigating new therapeutic approaches, particularly in the areas of neurological and inflammatory disorders . Supplied at high purity, this compound is intended for research and development applications, including lead optimization, structure-activity relationship (SAR) studies, and molecular screening assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26)16-5-2-1-4-15(16)19(22-27)24-11-3-10-23(12-13-24)17-8-9-20-18(21-17)14-6-7-14/h1-2,4-5,8-9,14H,3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRDTOZYGZITJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactionsCommon reagents used in these steps include cyclopropylamine, pyrimidine derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole 1,1-Dioxide Moiety

The 1,2-benzothiazole 1,1-dioxide group is electron-deficient due to sulfone groups, enabling nucleophilic attacks at reactive positions.

  • Example : Substitution at the C3 position of benzothiazole derivatives can occur with amines or thiols under mild conditions. For instance, iodine-mediated oxidative annulation of aromatic amines and aldehydes forms 2-arylbenzothiazoles .

  • Proposed Reaction :
    $$
    \text{Target compound} + \text{R-NH}_2 \xrightarrow{\text{I}_2, \Delta} \text{C3-aminated derivative}
    $$

Table 1 : Reported nucleophilic substitution conditions for benzothiazoles

ReactantCatalyst/ConditionsProduct TypeYield (%)
AminesIodine, 80°C2-Aminobenzothiazoles60–85
ThiolsCuI, 1,10-phenanthroline2-Substituted derivatives70–90

Cycloaddition Reactions Involving the Pyrimidine Substituent

The 2-cyclopropylpyrimidin-4-yl group may participate in [4+2] cycloadditions or Diels-Alder reactions.

  • Example : Pyrimidine rings undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles .

  • Proposed Reaction :
    $$
    \text{Pyrimidine} + \text{dienophile} \xrightarrow{\text{heat}} \text{tetracyclic adduct}
    $$

Table 2 : Cycloaddition reactions of pyrimidine analogs

DienophileConditionsProductReference
Ethylene120°C, tolueneFused bicyclic system
Mesityl oxideGaCl3_3, RTLactone derivatives

Functionalization of the 1,4-Diazepane Ring

The diazepane ring’s secondary amines are sites for alkylation, acylation, or cross-coupling.

  • Example : Pd-catalyzed coupling of diazepanes with aryl halides forms N-aryl derivatives.

  • Proposed Reaction :
    $$
    \text{Diazepane} + \text{Ar-X} \xrightarrow{\text{Pd/C, base}} \text{N-aryl diazepane}
    $$

Table 3 : Diazepane functionalization strategies

ReagentCatalystProduct TypeYield (%)
Acyl chlorideNEt3_3, DCMN-Acyl derivatives75–90
Alkyl halideK2_2CO3_3, DMFN-Alkylated products65–80

Multicomponent Reactions (MCRs)

The benzothiazole core can engage in MCRs like Ugi or Passerini reactions.

  • Example : Benzothiazole derivatives react with isocyanides and carboxylic acids in Ugi reactions to yield peptidomimetics .

  • Proposed Reaction :
    $$
    \text{Benzothiazole} + \text{R-NC} + \text{R-COOH} \xrightarrow{\text{MeOH}} \text{Ugi adduct}
    $$

Table 4 : Multicomponent reaction outcomes for benzothiazoles

Reaction TypeComponentsProductYield (%)
PasseriniIsocyanide, ketoneα-Acyloxyamide70–85
UgiAmine, aldehydePeptidomimetic60–78

Oxidation and Reduction Pathways

  • Oxidation : The cyclopropane group on the pyrimidine may undergo ring-opening under strong oxidants (e.g., KMnO4_4) to form carboxylic acids.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) of the pyrimidine ring yields tetrahydropyrimidine derivatives .

Stability Under Acidic/Basic Conditions

The sulfone groups in the benzothiazole 1,1-dioxide confer stability against hydrolysis, but prolonged exposure to strong acids/bases may cleave the diazepane ring .

Scientific Research Applications

Inhibition of Spleen Tyrosine Kinase (Syk)

One of the primary applications of this compound is as an inhibitor of spleen tyrosine kinase (Syk) . Syk plays a crucial role in various signaling pathways associated with immune responses and inflammation. The inhibition of Syk has been linked to therapeutic benefits in treating conditions such as:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Rheumatoid Arthritis
  • Ulcerative Colitis

Research indicates that compounds similar to 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide exhibit significant Syk inhibitory activity, which can lead to reduced inflammation and improved clinical outcomes in these diseases .

Targeted Protein Degradation

This compound is also being explored for its potential role in targeted protein degradation strategies, particularly using PROTAC (Proteolysis Targeting Chimeras) technology. The incorporation of rigid linkers in drug design can enhance the specificity and efficacy of these degraders. The structural characteristics of this compound make it a suitable candidate for developing bifunctional agents that can selectively degrade pathogenic proteins .

Data Tables

Application AreaMechanismDiseases Targeted
Syk InhibitionInhibits Syk kinase activityAsthma, COPD, Rheumatoid Arthritis
Targeted Protein DegradationEnhances specificity through PROTAC technologyVarious cancers and autoimmune diseases

Case Study 1: Syk Inhibition in Rheumatoid Arthritis

A study demonstrated that compounds inhibiting Syk led to significant reductions in inflammatory markers in patients with rheumatoid arthritis. The research highlighted the potential of using Syk inhibitors as a therapeutic strategy to manage symptoms and improve quality of life .

Case Study 2: PROTAC Development

In a recent development project, researchers utilized the structural features of this compound to create a new PROTAC molecule aimed at degrading a specific oncogenic protein. Preliminary results showed promising efficacy in cell line models, indicating that this compound could play a pivotal role in future cancer therapies .

Mechanism of Action

The mechanism of action of 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Core Modifications

  • 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide ():

    • Structure : Azepane (six-membered ring with one nitrogen) replaces diazepane.
    • Impact : Reduced ring size and nitrogen content may decrease flexibility and alter binding kinetics.
    • Pharmacology : Demonstrated antioxidant, antidiabetic, and anti-ulcer activity (H+/K+-ATPase inhibition with binding energy of -8.4 kcal/mol, surpassing omeprazole) .
  • 1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one ():

    • Structure : Piperazine (six-membered, two nitrogens) linked via a butyl chain.
    • Impact : Increased hydrophobicity due to the alkyl chain; piperazine may enhance solubility via protonation.
  • 3-[4-(4-Pyridin-3-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide (): Structure: Pyridine-pyrimidine substituent on piperazine.

Substituent Variations

  • MTSB (3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulphanyl]-1,2-benzothiazole 1,1-dioxide) ():
    • Structure : Thiadiazole substituent introduces sulfur-rich pharmacophore.
    • Impact : Enhanced electrophilicity for covalent binding or redox activity.

Pharmacological and ADMET Profiles

Compound Key Activities ADMET Properties Source
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide Antioxidant, antidiabetic, anti-ulcer High drug-likeness; low toxicity
Target Compound (Diazepane analog) Inferred: Potential kinase inhibition Predicted: Moderate metabolic stability Structural analysis
Piperazine-linked analogs () Inferred: CNS or kinase targets Variable solubility due to substituents
  • Anti-Ulcer Mechanism : The azepane derivative’s H+/K+-ATPase inhibition (-8.4 kcal/mol) suggests the diazepane analog may exhibit similar or enhanced activity due to improved flexibility .
  • Antioxidant Activity : Electron-withdrawing sulfone groups and nitrogen-rich rings facilitate radical scavenging, as seen in the azepane derivative .

Biological Activity

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a benzothiazole core with diazepane and pyrimidine substituents, which may contribute to its diverse pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various therapeutic effects. For instance, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, making it a candidate for anticancer and antimicrobial therapies .

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. Studies have shown that benzothiazole derivatives generally demonstrate higher antitumor activity compared to benzimidazole derivatives. For example, compounds tested against human lung cancer cell lines A549, HCC827, and NCI-H358 showed promising results in inhibiting cell proliferation .

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound 5HCC8276.26 ± 0.3320.46 ± 8.63
Compound 6NCI-H3586.48 ± 0.1116.00 ± 9.38

This data suggests that the compound's structural features may enhance its efficacy against cancer cells.

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial properties. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed notable antibacterial activity. The compounds exhibited varying degrees of effectiveness, indicating potential for development as antimicrobial agents .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions using reagents such as cyclopropylamine and pyrimidine derivatives. Characterization techniques like NMR spectroscopy confirm the structural integrity of the synthesized compounds .

Case Studies

A study focused on the synthesis and biological evaluation of related benzothiazole derivatives demonstrated that modifications in substituents significantly influenced their biological activities. In vitro assays indicated that certain structural variations led to enhanced binding affinity to DNA and increased cytotoxicity against tumor cells .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide in a research setting?

  • Answer : Synthesis should involve multi-step organic reactions, including cyclopropane functionalization, diazepane ring formation, and benzothiazole oxidation. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error approaches. Statistical design of experiments (DoE) optimizes parameters like temperature, solvent polarity, and catalyst loading to maximize yield . For example, sodium acetate-mediated condensation (as in ) could be adapted for analogous heterocyclic coupling steps.

Q. Which analytical techniques are critical for characterizing purity and structural integrity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detectors is essential for purity assessment, especially to detect sulfone or pyrimidine-related impurities (similar to impurity profiling in ). Nuclear magnetic resonance (NMR; ¹H/¹³C, 2D-COSY) confirms regiochemistry of the diazepane and cyclopropyl groups. X-ray crystallography or DFT-based computational validation resolves stereochemical ambiguities .

Q. How can researchers elucidate the reaction mechanism involving this compound in catalytic or stoichiometric processes?

  • Answer : Kinetic studies (e.g., variable-temperature NMR) combined with isotopic labeling (²H/¹³C) track bond cleavage/formation. Computational tools (e.g., density functional theory) model transition states and intermediates, while in-situ spectroscopy (IR/Raman) monitors real-time reaction progress. Cross-referencing experimental data with computed activation energies minimizes mechanistic speculation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental outcomes during reaction optimization?

  • Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Use a feedback loop: refine computational models with experimental data (e.g., solvation free energy corrections) and validate via microkinetic analysis. DoE-guided parameter screening (e.g., fractional factorial design) isolates variables causing deviations, such as unexpected steric hindrance in the diazepane ring .

Q. How can membrane separation technologies improve purification of this compound during scale-up?

  • Answer : Nanofiltration or reverse osmosis membranes selectively separate byproducts based on molecular weight cutoff (MWCO) and charge. For instance, sulfone groups may enhance solubility in polar solvents, enabling membrane-based separation from non-polar intermediates. Process simulation tools (e.g., Aspen Plus) model phase behavior and optimize membrane pore size/flow rates .

Q. What advanced computational frameworks are used to predict biological or material properties of this compound?

  • Answer : Molecular dynamics (MD) simulations assess binding affinities to biological targets (e.g., enzymes with diazepane-binding pockets). QSAR models correlate electronic descriptors (HOMO/LUMO, Mulliken charges) with observed reactivity. Machine learning algorithms trained on benzothiazole derivatives predict photostability or catalytic activity .

Q. How do researchers address challenges in synthesizing enantiomerically pure forms of this compound?

  • Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers, while asymmetric catalysis (e.g., chiral palladium complexes) induces stereoselectivity during cyclopropane or diazepane formation. Circular dichroism (CD) spectroscopy and vibrational optical activity (VOA) confirm enantiomeric excess and absolute configuration .

Methodological Notes

  • Data Validation : Cross-validate experimental results with multiple techniques (e.g., NMR + HPLC + computational IR spectra) to ensure reproducibility.
  • Ethical Compliance : Adhere to CRDC classifications (e.g., RDF2050103 for chemical engineering design) for standardized reporting .
  • Resource Exclusion : Avoid non-peer-reviewed commercial databases (per user guidelines); prioritize journals like Polish Journal of Chemical Technology for DoE frameworks .

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